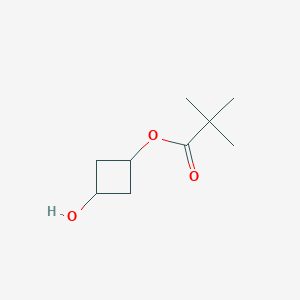

3-Hydroxycyclobutyl pivalate

Description

Historical Trajectory of Cyclobutane (B1203170) Chemistry: From Synthesis to Application in Complex Chemical Architectures

The study of cyclobutane chemistry dates back to the early 20th century, with the first synthesis of cyclobutane itself achieved in 1907. wikipedia.org Initially, the interest in cyclobutanes was primarily academic, focusing on the challenges associated with synthesizing these strained ring systems. Methods such as the dimerization of alkenes using UV light and the dehalogenation of 1,4-dihalobutanes were developed to access this structural motif. wikipedia.org

Over time, the focus shifted from simple synthesis to the application of cyclobutane derivatives as versatile intermediates in the construction of more complex molecules. researchgate.netresearchgate.net The inherent ring strain of the cyclobutane core makes it susceptible to selective bond cleavage under various conditions, including acidic or basic environments, thermolysis, and photolysis. researchgate.net This controlled ring-opening provides a powerful tool for introducing specific functionalities and stereocenters, leading to the synthesis of diverse acyclic and cyclic compounds. researchgate.netresearchgate.net Today, cyclobutane derivatives are integral to the synthesis of natural products and bioactive molecules. researchgate.netchemistryviews.org

Role of Pivalate (B1233124) Esters as Versatile Protecting Groups and Synthetic Handle Precursors

Pivalate esters, derived from pivalic acid, are widely used in organic synthesis as protecting groups for alcohols. wikipedia.orgwikipedia.org The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester carbonyl, making it exceptionally resistant to hydrolysis and other nucleophilic attacks compared to less hindered esters like acetates and benzoates. wikipedia.orgwikipedia.org This stability allows other chemical transformations to be carried out on the molecule without affecting the protected alcohol.

The pivaloyl group can be introduced by reacting an alcohol with pivaloyl chloride in the presence of a base like pyridine (B92270), or with pivaloic anhydride (B1165640) using a Lewis acid catalyst. wikipedia.org Deprotection is typically achieved under basic conditions, often requiring more forcing conditions than for other ester protecting groups. wikipedia.org This differential stability is a key feature, enabling selective deprotection in molecules with multiple ester groups. wikipedia.org Beyond their role as protecting groups, the stability of pivalate esters also makes them useful as precursors to other functional groups, acting as a "synthetic handle" that can be reliably carried through several synthetic steps before being transformed.

Academic Significance of 3-Hydroxycyclobutyl Pivalate in Advancing Synthetic Methodologies

"this compound" has garnered attention in the academic community as a valuable building block for several reasons. It combines the unique reactivity of the cyclobutane ring with the robust protection afforded by the pivalate ester. The hydroxyl group at the 3-position provides a convenient point for further functionalization, while the pivalate ester at the 1-position can be retained throughout a synthetic sequence or cleaved at a later stage.

This compound serves as a key intermediate in the synthesis of more complex cyclobutane-containing molecules, which are often targets in medicinal chemistry research. myskinrecipes.comtdx.cat Its structure allows for the exploration of various synthetic transformations, including stereoselective reactions to control the relative orientation of the hydroxyl and pivalate groups. The study of such reactions contributes to the broader development of new synthetic methods.

Overview of Research Challenges and Opportunities Pertaining to this compound

While "this compound" is a useful synthetic intermediate, its preparation and manipulation present certain challenges. The synthesis of substituted cyclobutanes, in general, can be complex, often requiring specialized techniques like [2+2] cycloadditions. chemistryviews.orgscispace.com Achieving high regio- and enantioselectivity in these reactions remains an active area of research. chemistryviews.org

Furthermore, the inherent strain of the cyclobutane ring can lead to undesired side reactions during subsequent transformations. Careful optimization of reaction conditions is often necessary to achieve the desired outcome.

Despite these challenges, significant opportunities exist for the application of "this compound" and its derivatives. The development of new catalytic methods for the enantioselective synthesis of this compound would be highly valuable. chemistryviews.org Moreover, its use as a scaffold for the synthesis of novel bioactive compounds, particularly in the context of drug discovery, continues to be a promising avenue for research. tdx.catgoogle.com The unique three-dimensional shape imparted by the cyclobutane ring can lead to compounds with interesting pharmacological properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O3 chembk.comglpbio.comguidechem.com |

| Molar Mass | 172.22 g/mol chembk.comguidechem.com |

| Boiling Point | 218.8±15.0 °C chembk.com |

| CAS Number | 1089709-03-4 chembk.comaccelachem.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxycyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWHHZSWFRKEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089709-03-4 | |

| Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxycyclobutyl Pivalate and Its Analogues

Retrosynthetic Analysis of the 3-Hydroxycyclobutyl Pivalate (B1233124) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For 3-hydroxycyclobutyl pivalate, two primary disconnections can be envisioned.

The most straightforward approach is a functional group interconversion (FGI) followed by a C-O bond disconnection corresponding to the ester linkage. This reveals 1,3-cyclobutanediol and a pivalic acid derivative (such as pivaloyl chloride or pivalic anhydride) as key precursors. This strategy is synthetically practical as it separates the challenge of forming the cyclobutane (B1203170) ring from the installation of the pivalate group.

A more convergent approach involves a C-C bond disconnection of the cyclobutane ring itself. This often points towards a [2+2] cycloaddition reaction as the key bond-forming step. For instance, the cyclobutane ring could be retrosynthetically cleaved into two two-carbon fragments, such as a ketene equivalent and an enol ether, which would already contain the necessary oxygen functionalities or their precursors. This strategy is powerful for constructing the core scaffold in a single, efficient step.

Direct Synthesis Strategies for this compound

Direct synthesis strategies focus on the forward-sense construction of the target molecule from readily available precursors.

The formation of the pivalate ester via acylation of a corresponding cyclobutanol is a common and effective strategy. This method involves the reaction of a 1,3-cyclobutanediol precursor with a pivalic acid derivative. To achieve monosubstitution, a protecting group strategy may be necessary, or the reaction conditions can be controlled to favor the formation of the mono-pivaloylated product.

Several catalytic systems can facilitate the acylation of alcohols, including sterically hindered ones, with less reactive reagents like pivalic anhydride (B1165640). organic-chemistry.org For example, Bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for such transformations. organic-chemistry.org Another common method involves the use of pivaloyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com

| Acylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Pivalic Anhydride | Bi(OTf)₃ | Activates less reactive anhydrides; suitable for sterically demanding alcohols. | organic-chemistry.org |

| Pivaloyl Chloride | DMAP, Triethylamine | Common and effective method for ester formation. | mdpi.com |

| Pivalic Anhydride | Phosphoric Acid (H₃PO₄) | Inexpensive and safe catalyst for large-scale synthesis. | organic-chemistry.org |

| Pivaloyl Chloride | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Recyclable catalyst for acylation under base-free conditions. | organic-chemistry.org |

Convergent strategies aim to construct the cyclobutane ring with the required functionalities already incorporated or in a protected form. The [2+2] cycloaddition is a primary method for preparing cyclobutane derivatives. rsc.org For example, the reaction between an enol ether (carrying a protected hydroxyl group) and a suitable ketene could form a substituted cyclobutanone, which can then be reduced to install the C3-hydroxyl group.

Another powerful convergent method involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). The functionalization of BCBs provides an efficient, strain-releasing pathway to access polysubstituted cyclobutane derivatives. rsc.orgresearchgate.net This allows for the introduction of multiple functional groups with high regio- and diastereoselectivity. researchgate.net Similarly, C–H functionalization logic offers an unconventional but effective route, where a directing group attached to the cyclobutane ring guides the installation of substituents at specific C-H bonds. acs.org

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the 1,3-disubstituted cyclobutane core is crucial, as different isomers can possess distinct biological activities. Methodologies have been developed to selectively synthesize specific diastereomers (cis/trans) and enantiomers (R/S).

The relative stereochemistry (cis or trans) of the hydroxyl and pivalate groups can be controlled by the synthetic route. For instance, in a [2+2] cycloaddition, the stereochemistry of the olefin precursor can directly influence the stereochemical outcome of the product.

Furthermore, methods like Michael additions onto cyclobutenes can produce N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.govresearchgate.net While not directly producing the target molecule, these methods establish principles for controlling stereochemistry on a cyclobutane ring. Rhodium-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes have also been shown to produce substituted cyclobutanes with high diastereoselectivity. acs.org Ring-opening reactions of bicyclo[1.1.0]butanes can also proceed with high diastereoselectivity, providing access to cis-1,3-disubstituted products. rsc.org The choice of starting material geometry and reaction mechanism are key determinants of the final diastereomeric ratio.

| Methodology | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) | Reaction of BCBs with triazolinedione or nitrosoarenes. | Yields cyclobutanes with cis-1,3-heteroatom substitutions. | rsc.org |

| Rh(III)-Catalyzed C-C Cleavage | Reaction of 2-aryl quinazolinones and alkylidenecyclopropanes. | Provides highly substituted cyclobutanes with excellent diastereoselectivity. | acs.org |

| Michael Addition | Addition of N-nucleophiles onto cyclobutenes. | Efficient formation of aminocyclobutane esters and amides with high diastereoselectivity. | nih.govresearchgate.net |

The synthesis of a single enantiomer of this compound requires asymmetric synthesis techniques. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. For instance, a chiral auxiliary can be attached to a precursor molecule to guide a diastereoselective radical addition or a Strecker reaction, ultimately leading to an enantioenriched cyclobutane derivative after cleavage of the auxiliary. nih.govresearchgate.net

Asymmetric catalysis is a more efficient approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Various transition-metal catalysts have been developed for the enantioselective synthesis of chiral cyclobutanes. acs.org Cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenes can produce a diverse set of cyclobutenes with high enantiomeric excess (86–97% ee), which can then be converted to the desired cyclobutanes. nih.govnsf.gov Other notable examples include iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, and rhodium-catalyzed asymmetric intramolecular 1,4-additions, both of which deliver chiral cyclobutane structures with excellent enantioselectivities. nih.govorganic-chemistry.org

| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Cobalt-based catalyst | [2+2] Cycloaddition | 86–97% ee | nih.govnsf.gov |

| Iridium-based catalyst | Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | >99% ee | nih.gov |

| Rhodium/MonoPhos catalyst | Asymmetric Intramolecular 1,4-Addition | Up to 95% ee | organic-chemistry.org |

| Rhodium/Chiral Diene catalyst | Sequential Bicyclobutanation/Homoconjugate Addition | High enantioselectivity | acs.org |

| N-Heterocyclic Carbene (NHC) catalyst | Oxidatively Initiated Annulation of Enals | Up to 84% ee | nih.gov |

Construction of the Cyclobutane Ring System Precursors for this compound

The formation of the cyclobutane ring is a key challenge in organic synthesis, often requiring specialized methods to overcome the inherent ring strain of the four-membered system. nih.govresearchgate.net Methodologies for constructing these precursors are diverse, with cycloaddition reactions being a dominant approach. nih.gov These methods provide access to a wide array of substituted cyclobutanes that can be further elaborated to target molecules like this compound.

The [2+2] cycloaddition reaction is arguably the most significant and frequently utilized method for assembling cyclobutane rings. acs.org This reaction involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. fiveable.me Advances in transition metal catalysis, organic catalysis, and photochemistry have greatly expanded the scope and efficiency of these reactions. nih.gov The versatility of [2+2] cycloadditions allows for the creation of complex cyclic structures with a high degree of specificity. fiveable.me

Thermal [2+2] cycloadditions proceed by heating reactants to form the cyclobutane ring without the need for light. fiveable.me These reactions are valuable for their ability to create complex cyclic structures efficiently. fiveable.me A notable strategy involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates, which provides a direct, one-step approach to borylated cyclobutanes. rsc.org This method is advantageous as the resulting carbon-boron bond is an excellent site for further functionalization. rsc.org

Another variation is the thermal enamine [2+2] cyclization, which occurs between an enamine and an electron-deficient Michael acceptor alkene. nih.gov This process controls the regiochemistry and prevents the common side reaction of homo-dimerization. nih.gov The stereoselectivity of this reaction is governed by the reversibility of the initial Michael addition, which typically leads to the thermodynamically favored trans-substituted cyclobutane as the major product. nih.gov

Table 1: Examples of Thermal [2+2] Cycloaddition for Borylated Cyclobutane Synthesis rsc.org

| Amide Precursor | Vinyl Boronate | Product | Yield (%) |

| N,N-Dimethyl-2-phenylacetamide | (E)-Pinacol vinylboronate | 2-phenyl-2-(N,N-dimethylamino)-1-(pinacolboryl)cyclobutane | 75 |

| N,N-Dimethyl-2-(4-chlorophenyl)acetamide | (E)-Pinacol vinylboronate | 2-(4-chlorophenyl)-2-(N,N-dimethylamino)-1-(pinacolboryl)cyclobutane | 68 |

| N-Propionylmorpholine | (E)-Pinacol vinylboronate | 2-ethyl-2-morpholino-1-(pinacolboryl)cyclobutane | 55 |

Photochemical [2+2] cycloadditions utilize light to excite one of the alkene components, facilitating the formation of the cyclobutane ring. acs.orgfiveable.me This method is a powerful tool for constructing strained cyclobutanes, which can serve as key intermediates in the synthesis of complex molecules. mdpi.com The reaction can be performed in an intermolecular or intramolecular fashion, with the latter often providing high regio- and stereocontrol. mdpi.comnsf.gov

The mechanism often involves the excitation of a reactant to its triplet excited state, which then reacts with a ground-state alkene. scribd.com Enones are commonly used substrates as they are more readily photoexcited than simple olefins. scribd.com The regioselectivity of intermolecular reactions is influenced by electronic factors, typically favoring a "head-to-tail" orientation of the substituents on the resulting cyclobutane ring. nsf.govscribd.com The stereochemistry of the product can also be controlled, leading to syn or anti configurations. nsf.gov Visible-light photocatalysis, for instance using Ru(bipy)₃Cl₂, has emerged as a method to promote [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org

Table 2: Regioselectivity in Photochemical [2+2] Cycloadditions nsf.gov

| Reactant A | Reactant B | Product Orientation | Description |

| Substituted Alkene | Substituted Alkene | Head-to-Head (HH) | Substituents are on adjacent carbons (1,2-relationship). |

| Substituted Alkene | Substituted Alkene | Head-to-Tail (HT) | Substituents are on opposite carbons (1,3-relationship). |

Lewis acid catalysis can significantly enhance the reactivity and selectivity of [2+2] cycloaddition reactions. acs.org These catalysts can activate one of the reaction partners, allowing the reaction to proceed under milder conditions and with improved outcomes compared to traditional thermal methods. acs.org For instance, the use of a Lewis acid like dichloroethylaluminum with methyl cinnamate derivatives in a photochemical [2+2] cycloaddition afforded a single diastereoisomer of the cyclobutane product. nih.gov

In recent developments, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloadditions have been used to construct cyclobutane-fused heterocycles. nih.gov This strategy employs commercially available rare-earth Lewis acids with chiral ligands to achieve high yields and excellent enantioselectivity (>99% ee). nih.gov Mechanistic studies suggest that a triplet-state heteroarene, activated by the Lewis acid, engages in the selective C-C bond formation under mild photochemical conditions. nih.gov This highlights the potential of excited-state Lewis acid catalysis to unlock challenging enantioselective transformations. nih.gov

Copper(I) triflate (CuOTf) is another common catalyst used in photochemical [2+2] cycloadditions, particularly for intramolecular reactions. acs.org

While [2+2] cycloadditions are prevalent, other strategies exist for constructing the cyclobutane core. Formal [3+1]-cycloaddition reactions provide an alternative disconnection, assembling the four-membered ring from a three-atom and a one-atom component. This approach can offer unique access to specific substitution patterns that may be difficult to achieve through [2+2] pathways.

Modular synthetic routes employing classic organometallic and coupling reactions offer a powerful alternative to cycloadditions for creating substituted cyclobutanes. calstate.edu A two-step route that utilizes Grignard reactions followed by amide coupling has been developed to create a library of 1,1,3-trisubstituted cyclobutane compounds in a stereochemically controlled manner. calstate.edu

This approach starts with a precursor like 3-oxocyclobutane-1-carboxylic acid. calstate.edu A Grignard reaction is used to install a substituent at the ketone position, creating a tertiary alcohol. calstate.edu The carboxylic acid moiety is then activated and coupled with various amines to generate a diverse set of cyclobutane amides. calstate.edu This modular scheme allows for the expansion of the substituent library by simply changing the Grignard and amine reagents. calstate.edu Furthermore, palladium-catalyzed cross-coupling reactions of cyclopropyl- and cyclobutylmagnesium bromide with aryl halides demonstrate the utility of Grignard reagents in attaching the cyclobutane ring to other fragments. organic-chemistry.org

C-H Functionalization Approaches to Cyclobutane Derivatives

Direct C-H functionalization has emerged as a powerful and efficient strategy for elaborating complex molecules by treating otherwise inert C-H bonds as reaction handles. This approach offers a more atom- and step-economical alternative to traditional methods that rely on pre-functionalized substrates. In the context of cyclobutane synthesis, catalyst-controlled C-H functionalization allows for remarkable selectivity on a challenging, strained ring system.

Rhodium-Catalyzed C-H Functionalization:

Dirhodium tetracarboxylate catalysts are particularly effective in mediating intermolecular C-H insertion reactions with diazo compounds. A key advantage of this methodology is the ability to achieve regioselectivity by simply modulating the ligand framework of the catalyst. cell.comnih.gov Research has demonstrated that by judiciously selecting the rhodium catalyst, it is possible to direct C-H functionalization of arylcyclobutanes to either the C1 (benzylic) or C3 position. cell.com This catalyst-driven control provides access to distinct constitutional isomers from a common precursor, a significant advantage over substrate-controlled methods. nih.govresearchgate.net

For instance, bulky rhodium catalysts can favor functionalization at the C3 position, while other catalyst designs can selectively target the C1 position, leading to either 1,3-disubstituted or 1,1-disubstituted cyclobutanes. nih.gov This regiodivergent approach opens pathways to novel chemical space and the generation of chiral building blocks relevant to pharmaceuticals. cell.com

Table 1: Catalyst-Controlled Regioselective C-H Functionalization of Arylcyclobutanes This table is interactive. Click on the headers to sort the data.

| Catalyst Family | Preferred Position | Product Type | Key Feature |

|---|---|---|---|

| Bulky Rh₂(S-TCPTAD)₄ | C3 | cis-1,3-disubstituted | Steric hindrance directs insertion away from the C1 position. |

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis has been widely used for C-H arylation, often employing a directing group to control the site of reaction. acs.org In cyclobutane systems, directing groups such as aminoquinolines or native functional groups like tertiary alkylamines can guide the palladium catalyst to activate a specific C(sp³)–H bond. acs.orgnih.govacs.org This strategy has been successfully applied to the synthesis of complex cyclobutane derivatives. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of biocatalysis and the development of solvent-free and atom-economical reactions.

Enzymes offer a green alternative to traditional chemical reagents, operating under mild conditions with high selectivity. For the synthesis of the "3-hydroxycyclobutyl" moiety, the biocatalytic reduction of a cyclobutanone precursor is a highly attractive route.

Oxidoreductase enzymes, such as ene-reductases (EREDs) or ketone reductases (KREDs), can reduce prochiral ketones to chiral alcohols with excellent enantioselectivity. researchgate.nettudelft.nl For example, the enantioselective reduction of cyclobutenones using whole-cell systems overexpressing EREDs has been shown to produce optically active cyclobutanones, which can be further reduced to the corresponding cyclobutanols. researchgate.net Similarly, the asymmetric reduction of substituted cyclobutanones using catalysts like oxazaborolidine ((S)-B–Me) can yield chiral cis- and trans-cyclobutanols with high enantiomeric purity (91–99% ee). nih.gov

The "pivalate" ester portion of the target molecule can also be installed using biocatalysis. Lipases, such as immobilized Lipase (B570770) B from Candida antarctica (CALB), are highly effective catalysts for esterification reactions. nih.gov These enzymatic reactions can be performed under mild conditions and often in non-conventional solvents, reducing the environmental impact. The synthesis of various phenolic esters using CALB has been demonstrated, providing a proof of principle for the enzymatic synthesis of this compound from 1,3-cyclobutanediol and pivalic acid or an activated derivative. nih.gov

Table 2: Examples of Biocatalytic Reductions for Cyclobutanol Synthesis This table is interactive. Click on the headers to sort the data.

| Substrate | Biocatalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Substituted Cyclobutenones | Ene-Reductases (EREDs) | trans-Cyclobutanones | Up to 99% |

| 3,3-Disubstituted Cyclobutanones | Oxazaborolidine ((S)-B–Me) / BH₃·Me₂S | Chiral Cyclobutanols | 91-99% |

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting materials into the final product. The [2+2] cycloaddition reaction is an archetypal atom-economical process for constructing cyclobutane rings, as two unsaturated molecules combine without the loss of any atoms. nih.gov

Recent research has focused on making these reactions even greener by minimizing or eliminating the use of solvents. Sunlight-driven, catalyst-free [2+2] cycloadditions of certain olefins in solution have been reported, offering a highly sustainable route to cyclobutane derivatives. researchgate.net In other cases, visible-light photocatalysts, such as Ru(bipy)₃Cl₂, can promote the [2+2] cycloaddition of enones with excellent diastereoselectivity under mild conditions. organic-chemistry.org

Furthermore, high-pressure, or hyperbaric, conditions can be used to promote [2+2] cycloaddition reactions, often leading to high yields and selectivity while minimizing the need for harsh reagents or catalysts. ru.nl These methodologies, particularly those that are solvent-free or use visible light, represent a significant step forward in the sustainable synthesis of the cyclobutane core, which can then be further elaborated to produce this compound and its analogues. researchgate.netorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 3 Hydroxycyclobutyl Pivalate

Chemical Transformations Involving the Pivalate (B1233124) Ester Group

The pivalate ester of 3-hydroxycyclobutyl pivalate is known for its high resistance to hydrolysis compared to less hindered esters. wikipedia.org This stability is attributed to the steric bulk of the tert-butyl group, which shields the electrophilic carbonyl carbon from nucleophilic attack. However, targeted reactions can achieve cleavage, modification, or replacement of this group.

While resistant to simple hydrolysis, the pivalate group can be cleaved using several methodologies. These strategies typically involve either harsh hydrolytic conditions or reductive methods that bypass the need for direct nucleophilic attack at the sterically hindered carbonyl center. cmu.edu

Common deprotection methods include:

Basic Hydrolysis: Saponification can be achieved using strong bases, often requiring elevated temperatures to overcome the steric hindrance. cmu.edu A two-phase system using powdered sodium hydroxide (B78521) (NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄) in an organic solvent has been shown to be effective for deacylating pivaloyl-protected alcohols. organic-chemistry.org

Reductive Cleavage: A non-hydrolytic approach involves the use of reducing agents. A combination of excess lithium metal and a catalytic amount of naphthalene (B1677914) can effectively cleave pivalate esters to yield the corresponding alcohol after a methanolysis workup. organic-chemistry.orgorganic-chemistry.org

Organometallic Reagents: Treatment with trimethylsilyl (B98337) iodide (TMSI) in a suitable solvent like hot acetonitrile (B52724), followed by an aqueous workup, is another effective method for cleaving highly stable esters such as pivalates. wikipedia.org

| Deprotection Method | Reagents | Typical Conditions | Reference |

| Basic Hydrolysis | Powdered NaOH, Bu₄NHSO₄ | THF or CH₂Cl₂ | organic-chemistry.org |

| Reductive Cleavage | Lithium, Naphthalene (cat.) | THF, then Methanolysis | organic-chemistry.orgorganic-chemistry.org |

| Organometallic Cleavage | Trimethylsilyl iodide (TMSI) | Hot Acetonitrile, then H₂O | wikipedia.org |

| Nucleophilic Cleavage | Thiophenols, K₂CO₃ | NMP, Reflux | cmu.edu |

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org In the context of this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester and tert-butanol.

The general mechanism involves the activation of the carbonyl group by an acid catalyst or the formation of a more potent nucleophile (alkoxide) by a base catalyst. wikipedia.org The reaction proceeds through a tetrahedral intermediate. wikipedia.org To drive the equilibrium towards the desired product, the alcohol generated as a byproduct (in this case, tert-butanol) can be removed, often by distillation. wikipedia.org Lipases are also effective catalysts for transesterification reactions under mild conditions. wikipedia.orgmdpi.com For instance, lipase (B570770) from Candida antarctica (CAL-B) has been successfully used to catalyze the synthesis of various esters, demonstrating the potential for enzymatic transesterification. mdpi.com

In modern synthetic chemistry, ester groups, including pivalates, have been utilized as leaving groups in transition metal-catalyzed cross-coupling reactions. This strategy relies on the oxidative addition of a low-valent metal catalyst into the carbon-oxygen bond of the ester. Nickel catalysis has been particularly effective for this purpose, enabling the coupling of aryl and benzylic pivalates with various partners. nih.govacs.orgnih.gov

The success of these reactions often depends on the specific nickel catalyst and reaction conditions. For example, the stereospecific, nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines has been achieved using Ni(cod)₂ as the catalyst and sodium methoxide (B1231860) (NaOMe) as a uniquely effective base. nih.govacs.org This methodology allows for the formation of C-C bonds by replacing the pivalate group. While aryl pivalates are common substrates, the principles extend to alkyl pivalates, suggesting that the cyclobutyl C-O bond in this compound could potentially be activated for similar transformations, such as Suzuki-Miyaura coupling with boronic acids. nih.gov This approach would transform the pivalate from a simple protecting group into a versatile coupling handle.

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |

| Suzuki-Miyaura | Ni(cod)₂ / Ligand | Arylboroxines | Stereospecific for benzylic pivalates | nih.govacs.org |

| Suzuki-Miyaura | Air-stable Ni(II) complex | Arylboronic acids | Tolerant of wide functional groups | nih.gov |

| Cyanation | Ni(II) precatalyst, Zn(CN)₂ | Zinc Cyanide | Forms nitriles from benzylic/allylic pivalates | researchgate.net |

Reactions Involving the Secondary Alcohol Functionality of this compound

The secondary hydroxyl group on the cyclobutane (B1203170) ring is a key site for chemical modification, allowing for the introduction of diverse functionalities while the pivalate group remains intact.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 3-oxocyclobutyl pivalate. This transformation can be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or the Dess-Martin periodinane. The synthesis of related compounds like 3-oxocyclobutanecarboxylic acid demonstrates the feasibility of such oxidations on the cyclobutane ring system. google.com

Conversely, the reduction of 3-oxocyclobutyl pivalate back to the alcohol is a well-studied reaction. The hydride reduction of 3-substituted cyclobutanones is often highly stereoselective, preferentially yielding the cis-alcohol isomer. acs.org This selectivity is influenced by factors such as torsional strain, where an anti-facial hydride attack is favored, consistent with the Felkin-Anh model. acs.org The choice of reducing agent, solvent, and temperature can be used to control the diastereoselectivity of the reduction. acs.org For instance, enantioselective reductions of related cyclobutanones have been achieved with high efficiency and enantiomeric excess using methods like Noyori's asymmetric transfer hydrogenation. rsc.org

| Transformation | Reagents | Stereoselectivity | Reference |

| Reduction | Hydride reagents (e.g., NaBH₄) | Highly selective for cis-alcohol (>90%) | acs.org |

| Asymmetric Reduction | RuCl(S,S)-Tsdpen | High enantiomeric excess (e.g., 97% ee) | rsc.org |

| Oxidation | PCC, Swern, Dess-Martin Periodinane | N/A | (Standard Methods) |

The hydroxyl group serves as a versatile precursor for a variety of other functional groups.

Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether.

Amines: The alcohol can be converted into an amine through several methods. One common approach is a two-step sequence involving oxidation to the ketone (3-oxocyclobutyl pivalate) followed by reductive amination. In this process, the ketone is reacted with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ by a hydride reagent like sodium cyanoborohydride (NaBH₃CN) to give the amine product. Alternatively, the Mitsunobu reaction allows for the direct conversion of the alcohol to an amine precursor, such as an azide (B81097) or a protected amine, with inversion of stereochemistry. The synthesis of 1-aminocyclobutyl derivatives is a known transformation in medicinal chemistry, highlighting the utility of this functionalization. google.com

Other Esters: The alcohol can be acylated with different acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form other esters, effectively replacing the free hydroxyl with a different ester functionality while the pivalate group at the other position remains.

Ring-Opening Reactions of the Cyclobutane Core

The four-membered ring of this compound is susceptible to cleavage under various conditions, driven by the release of ring strain. The pathways for this ring-opening can be diverse, ranging from pericyclic reactions to transformations mediated by nucleophiles, electrophiles, or metals.

Electrocyclic Ring Opening Pathways

Electrocyclic reactions, a class of pericyclic reactions, involve the concerted reorganization of π-electrons to form or break a σ-bond. For a cyclobutane derivative like this compound to undergo a thermal electrocyclic ring-opening, it would typically require the presence of a cyclobutene (B1205218) ring, which can open to a conjugated diene. The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules, which predict a conrotatory opening for a 4π-electron system under thermal conditions and a disrotatory opening under photochemical conditions.

While there is limited specific literature on the electrocyclic ring-opening of this compound itself, the principles can be extrapolated from studies on related cyclobutene systems. The presence of substituents, such as the hydroxyl and pivalate groups, can influence the feasibility and outcome of these reactions by altering the electronic nature and steric environment of the ring.

Nucleophilic and Electrophilic Ring Opening Mechanisms

The strained C-C bonds of the cyclobutane ring in this compound can be cleaved by nucleophilic or electrophilic attack. In nucleophilic ring-opening, a nucleophile attacks one of the carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. The regioselectivity of this attack is influenced by the substitution pattern on the ring. For instance, in donor-acceptor cyclobutanes, the nucleophile preferentially attacks the carbon bearing the electron-withdrawing group.

Electrophilic activation of the cyclobutane ring, often facilitated by Lewis acids, can also promote ring-opening. The Lewis acid can coordinate to the hydroxyl or pivalate group, increasing the electrophilicity of the ring and making it more susceptible to cleavage.

Metal-Catalyzed Ring-Opening Transformations

Transition metals are powerful catalysts for the activation and cleavage of C-C bonds in strained ring systems. nih.govnih.govillinois.edu Various transition metals, including palladium, nickel, rhodium, and iron, have been shown to catalyze the ring-opening of cyclobutane derivatives. nih.gov These reactions often proceed through the formation of a metallacyclopentane intermediate, which can then undergo further transformations.

For instance, manganese-promoted hydrazination of cyclobutanols proceeds via a radical mechanism involving C-C bond cleavage. While specific studies on this compound are scarce, it is plausible that similar metal-catalyzed pathways could be employed for its ring-opening. The nature of the metal catalyst and the ligands can significantly influence the reaction's outcome, including its regioselectivity and stereoselectivity.

Thermolysis and Photolysis-Induced Ring Opening

Thermal and photochemical conditions can provide the energy required to induce the cleavage of the cyclobutane ring in this compound. Thermolysis can lead to fragmentation reactions, often proceeding through radical intermediates. The stability of the resulting radicals plays a crucial role in determining the reaction pathway. The thermal decomposition of esters can be a complex process, with the specific products depending on the structure of the ester and the reaction conditions. nih.govresearchgate.net

Photolysis, the use of light to induce chemical reactions, can also lead to ring-opening. Photochemical reactions often involve excited states and can lead to products that are not accessible under thermal conditions. The specific outcome of the photolysis of this compound would depend on the wavelength of light used and the presence of any photosensitizers.

Rearrangement Reactions Following Ring Opening

Once the cyclobutane ring is opened, the resulting open-chain intermediate can undergo a variety of rearrangement reactions to form more stable products. These rearrangements are often driven by the formation of more stable carbocations or other reactive intermediates. For example, a ring-expansion rearrangement can occur where a cyclobutylcarbinyl cation rearranges to a more stable cyclopentyl cation.

The specific rearrangement pathways available to the ring-opened form of this compound would depend on the nature of the intermediate generated and the reaction conditions.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound refers to the preference for reaction at one site of the molecule over another. nih.govnih.govwikipedia.orgsemanticscholar.orgescholarship.org For example, in a ring-opening reaction, regioselectivity would determine which C-C bond is cleaved and where a new substituent is introduced. This is influenced by factors such as the electronic effects of the hydroxyl and pivalate groups, as well as steric hindrance.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions of this compound, the stereochemistry of the starting material can influence the stereochemistry of the product. For instance, in a nucleophilic substitution reaction at one of the chiral centers of the cyclobutane ring, the reaction could proceed with either inversion or retention of configuration, leading to different stereoisomeric products.

The interplay of these factors is critical in controlling the outcome of reactions involving this compound and is a key consideration in its application in stereoselective synthesis.

Detailed Mechanistic Elucidation of Key Reactions

Information regarding the detailed mechanistic elucidation of key reactions involving this compound is not available in the reviewed sources.

Transition State Analysis

Kinetic Studies and Reaction Rate Determination

Similarly, a search for kinetic studies and reaction rate data for this compound yielded no specific results. Kinetic investigations are essential for quantifying the speed of chemical reactions, understanding the factors that influence the reaction rate (such as concentration, temperature, and catalysts), and ultimately elucidating the reaction mechanism. Without such data, a quantitative assessment of the reactivity of this compound remains elusive.

Due to the lack of available data, no data tables can be generated for the aforementioned sections.

Applications of 3 Hydroxycyclobutyl Pivalate in Complex Molecule Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger synthetic scheme, are a cornerstone of this discipline. 3-Hydroxycyclobutyl pivalate (B1233124), when used in its enantiopure forms, such as (S)-3-hydroxycyclobutyl pivalate, serves as an excellent chiral building block.

The inherent chirality of this molecule allows for the transfer of stereochemical information to new stereocenters created during a synthesis. This is often achieved through diastereoselective reactions, where the existing chiral center on the cyclobutane (B1203170) ring influences the stereochemical outcome of a reaction at another site on the molecule or on a reacting partner. For instance, the hydroxyl group can direct incoming reagents to a specific face of the molecule, leading to the formation of a particular diastereomer with high selectivity.

The pivalate group, being sterically bulky, can also play a role in directing the stereochemical course of a reaction by blocking one face of the cyclobutane ring, thereby forcing a reagent to approach from the less hindered side. This combination of a directing hydroxyl group and a sterically demanding protecting group makes 3-hydroxycyclobutyl pivalate a valuable tool for controlling stereochemistry in complex syntheses.

Table 1: Examples of Diastereoselective Reactions Utilizing Chiral Cyclobutane Intermediates

| Reaction Type | Reagent | Expected Outcome | Diastereomeric Ratio (d.r.) |

| Nucleophilic Addition to Ketone | Grignard Reagent | Formation of a tertiary alcohol | Potentially high d.r. due to steric hindrance from the pivalate group |

| Epoxidation of an adjacent double bond | m-CPBA | Directed epoxidation by the hydroxyl group | High d.r. favoring one diastereomer |

| Catalytic Hydrogenation | H₂, Pd/C | Face-selective addition of hydrogen | Dependent on catalyst and substrate conformation |

Role as a Synthetic Intermediate for Functionalized Cyclobutane Scaffolds

The cyclobutane motif is a key structural feature in a variety of biologically active molecules. The ability to introduce diverse functional groups onto this four-membered ring in a controlled manner is crucial for the synthesis of these complex targets. This compound serves as an excellent starting point for the creation of a wide range of functionalized cyclobutane scaffolds.

The hydroxyl group can be readily oxidized to the corresponding ketone, 3-oxocyclobutyl pivalate, which is a versatile intermediate for a host of subsequent transformations. This ketone can undergo nucleophilic additions, Wittig reactions, and other carbonyl chemistry to introduce carbon-based substituents. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of heteroatom-based functional groups, including azides, amines, and halides.

The pivalate ester itself can be hydrolyzed under basic conditions to reveal the free alcohol, which can then be further functionalized. This ability to selectively manipulate both the hydroxyl and pivalate groups allows for a high degree of control over the final structure of the cyclobutane scaffold.

Precursor in Natural Product Synthesis

Many natural products possess unique and complex molecular architectures that include the cyclobutane ring. The total synthesis of these natural products is a significant challenge in organic chemistry and often requires the use of specialized building blocks. While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential as a precursor is evident from the synthesis of various cyclobutane-containing natural products.

The general strategy would involve the transformation of this compound into a more complex intermediate that contains the necessary functional groups and stereochemistry for the key bond-forming reactions in the total synthesis.

Utility in the Construction of Medicinal Chemistry Scaffolds (excluding clinical applications)

The development of new therapeutic agents often relies on the design and synthesis of novel molecular scaffolds that can be decorated with various functional groups to optimize their biological activity. The cyclobutane ring is considered a valuable scaffold in medicinal chemistry as it can act as a rigid bioisostere for other common functionalities, such as gem-dimethyl groups or phenyl rings. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound nih.gov.

The three-dimensional nature of the cyclobutane ring allows for a more defined spatial arrangement of substituents compared to more flexible acyclic linkers. This can lead to improved binding affinity and selectivity for a biological target. This compound provides a convenient entry point for the construction of diverse cyclobutane-based scaffolds for medicinal chemistry research.

By functionalizing the hydroxyl group or the carbon backbone of the cyclobutane ring, medicinal chemists can generate libraries of compounds with different substituents oriented in specific spatial arrangements. For example, the hydroxyl group can be used as a handle to attach different pharmacophoric groups, while the pivalate can be removed and the resulting alcohol can be further modified. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular compound class.

Table 2: Potential Bioisosteric Replacements Using a Cyclobutane Scaffold

| Original Moiety | Cyclobutane-based Bioisostere | Potential Advantage |

| gem-Dimethyl group | 1,1-disubstituted cyclobutane | Improved metabolic stability, altered conformational preferences |

| Phenyl ring | 1,3-disubstituted cyclobutane | Increased sp³ character, improved solubility, novel intellectual property |

| Acyclic alkyl chain | Cyclobutane linker | Conformational restriction, precise positioning of functional groups |

Integration into Divergent Synthetic Pathways for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of large and structurally diverse collections of small molecules, known as chemical libraries nih.govnih.govbroadinstitute.orgmskcc.org. These libraries are then screened for biological activity to identify new drug leads. A key principle of DOS is the use of a common starting material or intermediate that can be elaborated into a wide variety of different molecular scaffolds through a series of branching reaction pathways.

This compound is an ideal building block for integration into divergent synthetic pathways. Its multiple functional groups (hydroxyl, pivalate, and the cyclobutane ring itself) can be selectively manipulated to create a range of different products from a single starting material.

For example, the hydroxyl group could be oxidized to a ketone. This ketone could then be subjected to a variety of nucleophilic additions to introduce a first point of diversity. The resulting tertiary alcohols could then undergo different reactions, such as elimination to form an alkene or substitution of the hydroxyl group, to introduce further diversity. In a parallel pathway, the hydroxyl group of the starting material could be converted to a leaving group and displaced by a range of nucleophiles. Each of these pathways would lead to a distinct subset of molecules, all originating from the same simple starting material. This divergent approach allows for the efficient exploration of chemical space around the cyclobutane scaffold.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 3 Hydroxycyclobutyl Pivalate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-hydroxycyclobutyl pivalate (B1233124). Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons on the cyclobutane (B1203170) ring are of particular interest. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the downfield region, typically around 3.5-4.5 ppm, due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the hydroxyl and pivalate groups will exhibit complex splitting patterns due to cis and trans couplings with neighboring protons. The nine equivalent protons of the tert-butyl group of the pivalate moiety will give rise to a sharp singlet at approximately 1.2 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the pivalate group is expected to have a chemical shift in the range of 170-180 ppm. The carbon attached to the hydroxyl group (C-OH) would appear around 60-70 ppm, while the other carbons of the cyclobutane ring would resonate at higher fields. The quaternary carbon and the methyl carbons of the pivalate group will have characteristic chemical shifts around 39 ppm and 27 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxycyclobutyl Pivalate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | 3.5 - 4.5 (m) | 60 - 70 |

| CH-OPiv | 4.8 - 5.2 (m) | 70 - 80 |

| CH₂ (ring) | 1.8 - 2.5 (m) | 30 - 40 |

| C(CH₃)₃ | - | ~39 |

| C(CH₃)₃ | 1.2 (s) | ~27 |

Note: s = singlet, m = multiplet. Predicted values are based on typical ranges for similar functional groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. With a molecular formula of C₉H₁₆O₃, the nominal molecular weight is 172 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. A key fragmentation pathway would be the loss of the pivaloyl group or parts of it. The molecular ion peak (M⁺) at m/z 172 may be weak or absent. Common fragments would include the pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85 and the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often a very stable and abundant ion. chemguide.co.uk Fragmentation of the cyclobutane ring can also occur, leading to smaller charged fragments. Cleavage of the bond next to the hydroxyl group is also a common fragmentation pathway for alcohols. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 172 | [M]⁺ (Molecular ion) |

| 155 | [M - OH]⁺ |

| 115 | [M - C(CH₃)₃]⁺ |

| 85 | [O=C-C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The key vibrational modes are associated with the hydroxyl, ester, and alkyl groups.

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. ucla.edu A strong, sharp absorption band between 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the pivalate ester group. specac.com The C-O stretching vibrations of the ester and alcohol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-H stretching vibrations of the cyclobutane and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

Raman spectroscopy, being complementary to IR, would also show characteristic bands. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric C-C stretching of the cyclobutane ring and the tert-butyl group would also be visible.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Ester (C=O) | C=O stretch | 1700 - 1750 (strong, sharp) |

| Ester/Alcohol (C-O) | C-O stretch | 1000 - 1300 |

X-ray Diffraction Crystallography for Absolute Stereochemistry Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of the chiral centers on the cyclobutane ring. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

The determination of the crystal structure would confirm the cis or trans relationship between the hydroxyl and pivalate substituents on the cyclobutane ring. For enantiomerically pure samples, X-ray crystallography can also establish the absolute configuration (R or S) of the stereocenters, which is crucial for its application in stereoselective synthesis.

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity determination. Detection can be achieved using a refractive index detector (RID) or, if derivatized with a UV-active group, a UV detector. Chiral HPLC, employing a chiral stationary phase, can be used to separate and quantify the different enantiomers and diastereomers of this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column would likely provide good separation. The compound may be analyzed directly or after derivatization of the hydroxyl group to increase its volatility and improve peak shape. A flame ionization detector (FID) would provide excellent sensitivity. GC can be used to determine the purity of the sample and, in some cases, to separate diastereomers. For the separation of enantiomers, a chiral GC column would be necessary. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for both separation and identification of the compound and any impurities.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational and Theoretical Studies on 3 Hydroxycyclobutyl Pivalate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, which are key to predicting stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A DFT study of 3-hydroxycyclobutyl pivalate (B1233124) would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties could be calculated. These properties include the distribution of electron density, which reveals how electrons are shared between atoms, and the mapping of the electrostatic potential, which identifies electron-rich and electron-poor regions of the molecule. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's ability to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide very accurate results, though often at a greater computational expense than DFT.

Applying ab initio calculations to 3-hydroxycyclobutyl pivalate would serve to benchmark and validate the results obtained from DFT. By performing geometry optimizations and energy calculations at a high level of theory (e.g., CCSD(T)), a highly accurate reference for the molecule's stability and electronic structure could be established. Such calculations would provide precise values for bond lengths, bond angles, and dihedral angles. They would also yield a more refined understanding of the molecule's thermochemical properties, such as its enthalpy of formation, which is a measure of its intrinsic stability.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The four-membered cyclobutyl ring of this compound is not planar and can exist in different puckered conformations. The orientation of the hydroxyl and pivalate substituents (cis/trans isomerism) further increases the number of possible stable shapes, or conformers. Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape.

A conformational analysis would typically begin with a systematic search to identify all low-energy conformers of both cis- and trans-3-hydroxycyclobutyl pivalate. Molecular mechanics force fields could be used for an initial, rapid exploration, followed by geometry optimization of the most promising structures using DFT.

Molecular Dynamics (MD) simulations would provide a deeper understanding of the molecule's flexibility and the transitions between different conformations over time. In an MD simulation, the motion of every atom in the molecule is calculated over a period of time by solving Newton's equations of motion. This would reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. Such information is critical, as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Prediction of Reactivity and Regioselectivity

Computational methods can predict which sites on a molecule are most likely to react and, in cases where multiple products can be formed, which product is favored (regioselectivity). For this compound, key reactive sites include the oxygen atoms of the hydroxyl and ester groups, and the hydrogen atom of the hydroxyl group.

DFT-based reactivity descriptors are commonly used for this purpose. The Fukui function, for instance, can be calculated to identify the sites most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). Analysis of the calculated electrostatic potential map would also highlight regions of positive and negative charge, indicating likely sites for interaction with charged reagents. For example, the hydroxyl oxygen would be identified as a nucleophilic center, while its attached hydrogen would be an electrophilic center. These predictions are invaluable for designing synthetic routes and understanding potential reaction mechanisms.

Transition State Characterization and Reaction Pathway Elucidation

When a chemical reaction occurs, it proceeds from reactants to products through a high-energy intermediate state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism.

Quantum chemical methods, particularly DFT, can be used to locate and characterize the transition state structures for potential reactions involving this compound, such as its oxidation, esterification, or substitution. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction pathway can be constructed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, one could computationally model the reaction of this compound with a base to understand the deprotonation of the hydroxyl group, identifying the transition state and calculating the activation barrier for this process. This provides a detailed, step-by-step view of the reaction mechanism at the molecular level.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or computational properties (descriptors) with its observed reactivity. While a QSRR study requires a dataset of multiple, related compounds, one can describe how this compound would fit into such an analysis.

To conduct a QSRR study, a series of related cyclobutyl esters would be synthesized, and their reaction rates for a specific transformation would be measured experimentally. For each molecule in the series, including this compound, a set of molecular descriptors would be calculated using computational methods. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume), and topological indices. A mathematical model would then be developed to link these descriptors to the experimental reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with desired reaction characteristics.

Future Research Directions and Emerging Avenues for 3 Hydroxycyclobutyl Pivalate

Development of Novel Catalytic Systems for Efficient Transformations

Future research will likely focus on the discovery and optimization of novel catalytic systems to enhance the efficiency and selectivity of reactions involving 3-Hydroxycyclobutyl pivalate (B1233124). A primary goal is the development of catalysts that can facilitate the stereoselective functionalization of the cyclobutane (B1203170) ring. This includes catalysts for enantioselective acylation, alkylation, and other modifications of the hydroxyl group, as well as C-H functionalization at other positions on the ring. The exploration of enzymatic and chemoenzymatic approaches could offer highly selective transformations under mild conditions. Furthermore, the development of robust and recyclable catalysts will be crucial for making synthetic processes involving 3-Hydroxycyclobutyl pivalate more sustainable and economically viable.

Exploration of New Reactivity Modes and Rearrangement Pathways

A deeper understanding of the inherent reactivity of this compound will open doors to new synthetic possibilities. Future investigations will likely explore novel reactivity modes, including its participation in radical reactions, photochemical transformations, and transition-metal-catalyzed cross-coupling reactions. A particularly intriguing area for exploration is the study of ring-strain-driven rearrangement pathways. organic-chemistry.org By carefully controlling reaction conditions and catalyst choice, it may be possible to induce selective ring expansions or contractions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. organic-chemistry.orgnih.gov Computational studies will be invaluable in predicting and understanding these complex reaction pathways.

| Reaction Type | Potential Outcome |

| Photochemical [2+2] Cycloaddition | Formation of polycyclic systems |

| Radical-mediated C-H Functionalization | Direct installation of functional groups |

| Acid-catalyzed Rearrangement | Ring expansion to cyclopentane derivatives |

| Base-induced Fragmentation | Formation of acyclic products |

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards high-throughput screening and process optimization. ucd.iealmacgroup.com Flow chemistry, in particular, offers advantages in terms of precise control over reaction parameters, enhanced safety, and scalability. ucd.ieresearchgate.net Future research will focus on developing robust flow protocols for the synthesis and subsequent transformation of this compound. ucd.ie This will involve optimizing reaction conditions for continuous processes and may require the development of immobilized catalysts and reagents suitable for flow reactors. Automated platforms can then be employed to rapidly explore a wide range of reaction parameters and substrates, accelerating the discovery of new reactions and the synthesis of novel derivatives. synplechem.com

Design and Synthesis of Advanced Analogues with Tunable Chemical Properties

The synthesis of advanced analogues of this compound with tunable chemical properties is a promising area for future research. By introducing various substituents onto the cyclobutane ring, it is possible to modulate the compound's steric and electronic properties, thereby influencing its reactivity and physical characteristics. peerj.comnih.gov For example, the introduction of electron-withdrawing or electron-donating groups could significantly impact the reactivity of the hydroxyl group and the stability of the cyclobutane ring. peerj.com The synthesis of chiral and isotopically labeled analogues will also be of great interest for applications in medicinal chemistry and mechanistic studies. axcelead.com

| Analogue Type | Potential Application |

| Fluorinated Analogues | Probes for metabolic stability and binding interactions |

| Chiral Analogues | Asymmetric synthesis and chiral catalysts |

| Isotopically Labeled Analogues | Mechanistic studies and metabolic tracing |

| Polymerizable Analogues | Development of novel materials with unique properties |

Role in Supramolecular Chemistry and Self-Assembly

The rigid, three-dimensional structure of the cyclobutane core makes this compound and its derivatives interesting candidates for applications in supramolecular chemistry and self-assembly. nih.govnih.gov Future research could explore the design of molecules containing the this compound motif that can participate in specific non-covalent interactions, such as hydrogen bonding and halogen bonding, to form well-defined supramolecular architectures. nih.govnih.gov The ability to control the self-assembly of these molecules could lead to the development of novel materials with applications in areas such as drug delivery, sensing, and catalysis. The incorporation of this scaffold into peptides or other oligomers could lead to the formation of ordered nanostructures with unique functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Hydroxycyclobutyl pivalate with high regioselectivity and purity?

- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed esterification or reductive deoxygenation of pre-functionalized cyclobutanol derivatives. For example, palladium-catalyzed allylic alkylation using allylidene dipivalate has demonstrated regioselectivity in ester formation . Additionally, trichlorosilane-mediated reductive deoxygenation of secondary alcohol esters (e.g., cyclododecyl pivalate) provides a pathway to access structurally similar compounds under controlled conditions . Key considerations include solvent polarity, catalyst loading (e.g., Pd or Rh complexes), and steric effects from the pivaloyl group to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for structural elucidation, with reference to NIST Standard Reference Database 69 for comparative spectral data . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups. Validation requires cross-referencing with synthetic intermediates and computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves impermeable to organic esters, as specified in OSHA HCS standards . Tightly sealed goggles and fume hoods are mandatory due to potential respiratory irritancy. Conduct a risk assessment for solvent compatibility (e.g., hexane or ethers) and establish spill containment procedures. Stability tests under varying temperatures and humidity levels are advised to preempt decomposition.

Advanced Research Questions

Q. How do carboxylate-assisted transition-metal catalysts influence the C–H bond functionalization of this compound in asymmetric reactions?

- Methodological Answer : Carboxylate ligands (e.g., pivalate) facilitate concerted metalation-deprotonation (CMD) mechanisms in Pd or Ru-catalyzed reactions, enhancing site selectivity . For example, in Rh-catalyzed C–H activation, the pivaloyl group acts as a directing moiety, stabilizing metallacycle intermediates via chelation. Kinetic isotopic effect (KIE) studies and DFT simulations can differentiate between electrophilic and ambiphilic activation pathways . Optimize catalyst-to-ligand ratios and solvent polarity (e.g., DMF vs. toluene) to modulate enantioselectivity.

Q. What experimental designs are optimal for resolving contradictions in reported catalytic efficiencies of this compound in organocatalytic systems?

- Methodological Answer : Address discrepancies by systematically varying:

- Substrate scope : Test electron-deficient vs. electron-rich derivatives to assess steric/electronic effects.

- Catalyst structure : Compare C1-symmetrical thiophosphorus acids with traditional Brønsted acids to evaluate transition-state stabilization .

- Reaction conditions : Use Design of Experiments (DoE) to analyze interactions between temperature, solvent, and catalyst loading. Validate findings via cross-lab reproducibility studies and in-situ NMR monitoring of reaction progress .

Q. How can the structure-activity relationship (SAR) of this compound be explored to enhance its utility in biomedical imaging or targeted drug delivery?

- Methodological Answer : Incorporate radiolabeled isotopes (e.g., ¹⁸F) via pivalate-based prosthetic groups for PET-CT imaging, leveraging the stability of ¹⁸F-FPIA analogs . For drug delivery, conjugate the pivalate moiety to αvβ6-integrin ligands to exploit receptor-mediated cellular uptake . Use in vitro binding assays (e.g., SPR or fluorescence anisotropy) and in vivo biodistribution studies in murine models to quantify targeting efficiency and metabolic stability.

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to formulate hypothesis-driven studies on this compound?

- Methodological Answer : Structure questions using:

- Population : Specific chemical systems (e.g., "In Pd-catalyzed C–H functionalization reactions...").

- Intervention : Variable manipulation (e.g., ligand substituents, solvent dielectric constants).

- Comparison : Baseline conditions (e.g., acetates vs. pivalates).

- Outcome : Quantifiable metrics (e.g., % yield, enantiomeric excess).

- Time : Reaction duration or stability over time. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .

Q. What strategies mitigate biases in data interpretation during mechanistic studies of this compound?

Featured Recommendations